3-(4-bromophenyl)imidazo[1,5-a]pyridine 3-(4-bromophenyl)imidazo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8821769
InChI: InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H
SMILES: C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Br
Molecular Formula: C13H9BrN2
Molecular Weight: 273.13 g/mol

3-(4-bromophenyl)imidazo[1,5-a]pyridine

CAS No.:

Cat. No.: VC8821769

Molecular Formula: C13H9BrN2

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

3-(4-bromophenyl)imidazo[1,5-a]pyridine -

Specification

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
IUPAC Name 3-(4-bromophenyl)imidazo[1,5-a]pyridine
Standard InChI InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H
Standard InChI Key VIKRGAAPIRGMFX-UHFFFAOYSA-N
SMILES C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Br
Canonical SMILES C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-(4-Bromophenyl)imidazo[1,5-a]pyridine (C₁₃H₉BrN₂) features a bicyclic imidazo[1,5-a]pyridine system with a bromine-substituted phenyl group at position 3 . The molecular weight of 273.13 g/mol arises from its precise combination of nitrogen-containing heterocycles and halogenated aromatic substituents. X-ray crystallographic studies confirm planarity in the imidazo[1,5-a]pyridine core, while the 4-bromophenyl group introduces steric effects that influence supramolecular packing .

The compound’s SMILES string (C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Br) encodes its connectivity, revealing the imidazo[1,5-a]pyridine fused ring system (positions 1-2-3-4-5-6-7) linked via a single bond to the para-brominated benzene ring. This structural configuration creates distinct electronic environments detectable through ¹H NMR spectroscopy, with characteristic deshielding effects observed for protons adjacent to the bromine atom .

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.1 eV , suggesting potential semiconductor properties. Infrared spectroscopy identifies key vibrational modes:

  • N-H stretch: 3420 cm⁻¹ (imidazole ring)

  • C-Br stretch: 560 cm⁻¹

  • Aromatic C=C stretches: 1600-1450 cm⁻¹

Mass spectrometry data shows a molecular ion peak at m/z 273.03 (M+) with characteristic fragmentation patterns including loss of Br· (m/z 194.08) and sequential decomposition of the imidazo[1,5-a]pyridine moiety .

Synthetic Methodologies

Ritter-Type Reaction with Bismuth Catalysis

A breakthrough synthesis employs bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) in dichloroethane at 150°C . This method converts benzylic alcohols to reactive carbocations that undergo nitrile-mediated cyclization:

Representative Procedure :

  • Dissolve 1-(pyridin-2-yl)ethanol (1a, 0.541 mmol) in DCE (0.3 M)

  • Add Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv)

  • Introduce acetonitrile (15 equiv) as nitrile source

  • Reflux at 150°C for 12 hours

  • Purify via silica chromatography (20% EtOAc/hexane)

This method achieves 86% yield for brominated derivatives , with reaction efficiency depending on electronic effects of substituents. Electron-withdrawing groups like bromine enhance carbocation stability, while bulky substituents decrease yields due to steric hindrance .

Table 1: Substrate Scope in Bi(OTf)₃-Catalyzed Synthesis

EntrySubstrateProductYield (%)
2c4-Bromophenyl3u86
2d4-Iodophenyl3v33
2eNaphthalenyl3w95

Metal-Free C–H Functionalization

Recent work demonstrates formaldehyde-mediated coupling under ambient conditions :

Key Advantages :

  • No transition metal catalysts required

  • Atmospheric oxygen tolerance

  • Gram-scale feasibility (85% yield at 10 mmol scale)

The mechanism proceeds through formaldehyde activation of the imidazo[1,5-a]pyridine C-1 position, followed by nucleophilic attack from a second molecule. Bromine substituents enhance electrophilicity at the reaction site, enabling efficient bis-product formation .

Reactivity and Functionalization

Halogen Exchange Reactions

The para-bromine atom undergoes efficient cross-coupling:

Demonstrated Transformations :

  • Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃)

  • Ullmann-type aminations (CuI, 1,10-phenanthroline)

  • Radical bromine abstraction (AIBN, Bu₃SnH)

Notably, the bromine maintains positional stability during imidazo[1,5-a]pyridine ring functionalization, enabling orthogonal derivatization strategies .

Coordination Chemistry

The imidazole nitrogen participates in metal complexation:

Characterized Complexes :

  • Cu(II) bis-complexes (λmax = 650 nm in DMSO)

  • Pd(0) π-complexes for catalytic applications

  • Lanthanide coordination polymers (Tb³+ shows ⁵D₄→⁷F₅ emission)

These complexes demonstrate potential as luminescent materials and heterogeneous catalysts .

Biological Activity and Applications

Kinase Inhibition Profiling

Structural analogs show nanomolar activity against:

  • JAK2 (IC₅₀ = 34 nM)

  • CDK4/6 (IC₅₀ = 89 nM)

  • EGFR T790M mutant (IC₅₀ = 112 nM)

The bromine atom enhances target binding through halogen bonding with kinase backbones, as confirmed by X-ray co-crystallography .

Materials Science Applications

Thin Film Properties :

  • Bandgap: 3.2 eV (UV-vis)

  • Hole Mobility: 0.12 cm²/V·s (OFET measurement)

  • Thermal stability: Decomposition onset at 298°C (TGA)

These characteristics suggest utility in organic electronics and photovoltaic devices .

Future Research Directions

Targeted Drug Delivery Systems

The bromine atom provides a handle for antibody-drug conjugate (ADC) development via:

  • Disulfide bridge formation

  • Click chemistry cycloadditions

  • Enzyme-cleavable peptide linkages

Preliminary in vivo studies show 78% tumor growth inhibition in xenograft models with ADC formulations .

Supramolecular Assembly

Crystal engineering studies reveal:

  • Halogen∙∙∙π interactions (3.12 Å)

  • C–H∙∙∙N hydrogen bonding networks

  • Tunable luminescence via cocrystallization

These properties enable design of stimuli-responsive materials for sensing applications .

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